molecular formula C18H28BrN3O B247372 4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

Cat. No.: B247372
M. Wt: 382.3 g/mol
InChI Key: YBFPTZJGLMYERY-UHFFFAOYSA-N
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Description

4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is a complex organic compound that features a brominated phenol core with a piperazine and piperidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multi-step organic synthesis techniquesThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by continuous flow processes for the introduction of the piperazine and piperidine groups. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. It is known to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, the compound can modulate neurotransmitter activity and potentially reduce addictive behaviors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selectivity for the dopamine D3 receptor sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research.

Properties

Molecular Formula

C18H28BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

4-bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

InChI

InChI=1S/C18H28BrN3O/c1-2-20-9-11-22(12-10-20)17-5-7-21(8-6-17)14-15-13-16(19)3-4-18(15)23/h3-4,13,17,23H,2,5-12,14H2,1H3

InChI Key

YBFPTZJGLMYERY-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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